5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide 5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide
Brand Name: Vulcanchem
CAS No.: 1256790-08-5
VCID: VC11996310
InChI: InChI=1S/C8H8BrClN2O2/c1-12(14-2)8(13)5-3-7(10)11-4-6(5)9/h3-4H,1-2H3
SMILES: CN(C(=O)C1=CC(=NC=C1Br)Cl)OC
Molecular Formula: C8H8BrClN2O2
Molecular Weight: 279.52 g/mol

5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide

CAS No.: 1256790-08-5

Cat. No.: VC11996310

Molecular Formula: C8H8BrClN2O2

Molecular Weight: 279.52 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide - 1256790-08-5

Specification

CAS No. 1256790-08-5
Molecular Formula C8H8BrClN2O2
Molecular Weight 279.52 g/mol
IUPAC Name 5-bromo-2-chloro-N-methoxy-N-methylpyridine-4-carboxamide
Standard InChI InChI=1S/C8H8BrClN2O2/c1-12(14-2)8(13)5-3-7(10)11-4-6(5)9/h3-4H,1-2H3
Standard InChI Key SMEBWMMUZSUHGH-UHFFFAOYSA-N
SMILES CN(C(=O)C1=CC(=NC=C1Br)Cl)OC
Canonical SMILES CN(C(=O)C1=CC(=NC=C1Br)Cl)OC

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The molecular structure of 5-bromo-2-chloro-N-methoxy-N-methylisonicotinamide is defined by a pyridine ring substituted at the 2- and 5-positions with chlorine and bromine atoms, respectively. The 4-position features a carboxamide group with methoxy and methyl substituents on the nitrogen atom. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. The IUPAC name, 5-bromo-2-chloro-N-methoxy-N-methylpyridine-4-carboxamide, reflects this substitution pattern .

Physical and Chemical Properties

Physicochemical Data

The compound’s properties are summarized in Table 1.

Table 1: Key Physicochemical Properties of 5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide

PropertyValueSource
Molecular FormulaC₈H₈BrClN₂O₂PubChem
Molecular Weight295.52 g/molPubChem
SMILESCOC(=O)N(C)C1=CC(=NC=C1Br)ClPubChem
InChI KeyUFDGJXZBOFTIBD-UHFFFAOYSA-NPubChem
Canonical SMILESCNC(=O)C1=CC(=NC=C1Br)ClPubChem

The molecular weight of 295.52 g/mol and polar functional groups suggest moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane. The presence of halogens increases molecular polarity, potentially enhancing binding affinity in biological systems .

Reactivity Profile

The compound’s reactivity is dominated by:

  • Nucleophilic Substitution: Bromine and chlorine atoms at the 5- and 2-positions are susceptible to substitution with nucleophiles (e.g., amines, alkoxides).

  • Hydrolysis: The carboxamide group may undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

  • Halogen Bonding: Bromine and chlorine participate in halogen bonding, a critical interaction in crystal engineering and supramolecular chemistry .

Research Applications

Pharmaceutical Intermediate

The compound’s halogenated pyridine core is a privileged structure in drug design, featured in kinase inhibitors and antimicrobial agents. Its methoxy and methyl groups improve metabolic stability and membrane permeability, making it a valuable precursor in optimizing pharmacokinetic properties .

Agrochemical Development

In agrochemistry, halogenated nicotinamides are explored as herbicides and pesticides. The bromine and chlorine substituents may enhance binding to pest-specific enzymes, while the carboxamide group facilitates formulation stability .

Materials Science

The compound’s ability to engage in halogen bonding makes it a candidate for designing crystalline materials with tailored optical or electronic properties. Such materials have applications in organic semiconductors and sensors .

Biological Activity and Mechanism of Action

Anticancer Properties

Halogenated pyridines are known to interfere with cellular signaling pathways. Molecular docking studies suggest that the compound could inhibit kinases involved in cancer proliferation, such as EGFR or BRAF. Further in vitro validation is required to confirm these hypotheses .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison with Analogues

CompoundKey Structural DifferencesBiological Activity
5-Bromo-2-chloro-N-methylisonicotinamideLacks methoxy groupModerate antimicrobial activity
5-Bromo-2-fluoronicotinamideFluorine replaces chlorineEnhanced metabolic stability
N-Methoxy-N-methyl-2-chloronicotinamideLacks bromine substituentReduced halogen bonding

The methoxy group in 5-bromo-2-chloro-N-methoxy-N-methylisonicotinamide improves solubility compared to its N-methyl counterpart, potentially enhancing bioavailability .

Future Directions and Challenges

Synthetic Optimization

Developing scalable, cost-effective synthesis methods remains a priority. Catalytic C-H halogenation could streamline production, reducing reliance on pre-halogenated precursors.

Biological Screening

Comprehensive in vitro and in vivo studies are needed to elucidate the compound’s therapeutic potential. Collaborative efforts between academic and industrial labs could accelerate this process.

Environmental Impact

Given the persistence of halogenated compounds in ecosystems, assessing the environmental toxicity of this compound is critical. Green chemistry approaches should be explored to mitigate ecological risks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator